5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
5-Chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine is a halogenated pyrrolopyridine derivative with a unique substitution pattern. The molecule features:
- Chlorine at position 5, providing electron-withdrawing effects that influence reactivity and binding interactions.
- 4-Methylbenzenesulfonyl (tosyl) group at position 1, enhancing stability, solubility, and bioavailability by masking the pyrrole NH.
This compound serves as a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis and heterocyclic derivatization .
Properties
IUPAC Name |
5-chloro-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(16)12-6-10(15)7-17-14(12)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVXZTXQZUABTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857505 | |
| Record name | 5-Chloro-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241675-24-0 | |
| Record name | 5-Chloro-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. Its unique structure, characterized by a pyrrole and pyridine moiety, positions it as a promising candidate for drug development, particularly in the context of kinase inhibition.
Chemical Structure and Properties
The molecular formula of the compound is C₁₄H₁₀ClIN₂O₂S, with a molecular weight of 418.64 g/mol. The compound features:
- A chloro group at the 5-position,
- An iodo group at the 3-position,
- A sulfonyl group attached to a 4-methylbenzene ring .
These functional groups contribute to its distinctive chemical properties and biological interactions.
Research indicates that this compound acts primarily as an inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1). This inhibition is significant because SGK-1 is implicated in various cellular processes, including cell survival and metabolism. The compound's ability to inhibit SGK-1 suggests potential therapeutic applications in cancer and metabolic disorders .
Inhibition Studies
The compound has shown promise in biological studies as an effective inhibitor of specific kinases. The following table summarizes key findings from various studies:
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of several cancer cell lines, including breast and lung cancer models. The compound's mechanism was linked to apoptosis induction and cell cycle arrest.
- Kinase Interaction Analysis : A study conducted on the binding affinity of the compound to various kinases revealed that it selectively inhibits SGK-1 while displaying lower activity against other kinases such as AKT and mTOR. This selectivity may reduce off-target effects commonly associated with broader kinase inhibitors.
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with structurally similar compounds was performed:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 5-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 1001414-09-0 | 0.95 | Lacks methyl group on benzene ring |
| 4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 1203566-61-3 | 0.93 | Different halogen positioning |
| N-Tosyl-4-chloro-3-iodo-7-azaindole | 869335-20-6 | 0.88 | Contains an azaindole instead of pyrrole structure |
This comparative analysis emphasizes the unique combination of functional groups present in the target compound that may contribute to its specific biological activities.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promising results in the treatment of various diseases:
- Anticancer Activity : Research indicates that compounds with a similar structure exhibit cytotoxic effects on cancer cell lines. For instance, pyrrolo[2,3-b]pyridine derivatives have been evaluated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
- Inhibition of Protein Kinases : The compound is being studied for its inhibitory effects on specific protein kinases involved in cancer progression. The presence of the sulfonyl group enhances its binding affinity to kinase targets, making it a candidate for targeted cancer therapies .
Drug Development
The compound serves as a building block in the synthesis of more complex molecules aimed at drug development. Its unique functional groups allow for modifications that can enhance pharmacological properties:
- Lead Optimization : In lead optimization studies, this compound has been used to develop new analogs with improved efficacy and selectivity against specific targets .
Materials Science
Beyond medicinal applications, this compound has potential uses in materials science:
- Organic Electronics : The unique electronic properties of pyrrolo[2,3-b]pyridine derivatives make them suitable candidates for organic semiconductor applications. Their ability to form charge-transfer complexes can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Study 1: Anticancer Properties
A study published in Nature Communications explored the anticancer properties of pyrrolo[2,3-b]pyridine derivatives. The researchers synthesized various analogs, including this compound, and tested them against several cancer cell lines. Results showed that these compounds could significantly inhibit cell proliferation and induce apoptosis in breast cancer cells.
Case Study 2: Protein Kinase Inhibition
In another study published by the Journal of Medicinal Chemistry, researchers focused on optimizing inhibitors for specific protein kinases associated with cancer. The study highlighted how modifications to the pyrrolo[2,3-b]pyridine scaffold led to increased potency against mutant forms of kinases that are resistant to existing therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Q & A
Basic: What are the critical steps in designing a synthesis route for 5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine?
Answer:
The synthesis typically involves three key steps:
Core Functionalization : Start with the pyrrolo[2,3-b]pyridine core. Chlorination at the 5-position can be achieved using electrophilic chlorinating agents (e.g., NCS) under acidic conditions.
Iodination at the 3-Position : Direct iodination via electrophilic substitution or metal-mediated reactions (e.g., using I₂ with a directing group). Evidence shows that 3-iodo derivatives are synthesized via halogen exchange or coupling reactions starting from brominated precursors .
Sulfonylation at the 1-Position : Introduce the 4-methylbenzenesulfonyl (tosyl) group using tosyl chloride (TsCl) in the presence of a base like NaH. This step requires anhydrous conditions and inert atmosphere to prevent hydrolysis .
Methodological Tip : Optimize reaction stoichiometry (e.g., 1.2 equivalents of TsCl) and monitor completion via TLC or LC-MS.
Basic: How is the tosyl protecting group introduced and removed during synthesis?
Answer:
- Introduction : React the pyrrolo[2,3-b]pyridine with TsCl (1.2–1.5 equivalents) in THF or DMF using NaH (2 equivalents) as a base at 0°C to room temperature. The reaction is typically complete within 2–4 hours .
- Removal : Deprotection can be achieved under basic conditions (e.g., KOH in ethanol/water at 80°C) or via nucleophilic cleavage with LiAlH₄. However, harsh conditions may risk core degradation; milder alternatives include using TBAF (tetrabutylammonium fluoride) in THF .
Validation : Confirm deprotection via NMR by observing the disappearance of the tosyl aromatic protons (δ ~7.3–7.8 ppm) .
Advanced: What challenges arise in achieving regioselective iodination at the 3-position of the pyrrolo[2,3-b]pyridine core?
Answer:
Regioselective iodination is complicated by competing reactions at the 5- or 7-positions. Key strategies include:
- Directing Groups : Use temporary protecting groups (e.g., Boc) to steer iodination to the 3-position.
- Metal-Mediated Reactions : Employ palladium catalysts with iodide sources (e.g., NaI/CuI in DMF) to enhance selectivity. demonstrates that 3-iodo derivatives are accessible via Suzuki-Miyaura or Sonogashira coupling starting from brominated precursors .
- Thermodynamic Control : Optimize temperature (e.g., 80–100°C) and solvent polarity to favor the 3-iodo product. Polar aprotic solvents like DMF enhance iodine electrophilicity .
Data Contradiction : Some studies report lower yields (~50%) for direct iodination compared to halogen exchange routes (~70%), necessitating careful route selection .
Advanced: How can contradictions in NMR spectral data for structurally similar compounds be resolved?
Answer:
Contradictions often arise due to solvent effects, tautomerism, or impurities. Mitigation strategies:
- Standardized Conditions : Acquire NMR in deuterated DMSO or CDCl₃ with internal standards (e.g., TMS).
- 2D NMR : Use HSQC or HMBC to resolve overlapping signals. For example, the NH proton in pyrrolo[2,3-b]pyridines appears as a broad singlet (δ ~12.4 ppm) in DMSO-d₆, but shifts in CDCl₃ .
- Cross-Validation : Compare with X-ray crystallography data (e.g., reports mean C–C bond lengths of 1.73 Å for similar structures) to confirm assignments .
Advanced: What methodologies are effective in analyzing purity and structural integrity post-synthesis?
Answer:
- Chromatography : Flash column chromatography with heptane/ethyl acetate (8:2) achieves >95% purity for intermediates .
- Spectroscopy :
- NMR: Key diagnostic signals include the tosyl methyl group (δ ~2.4 ppm) and iodinated aromatic protons (δ ~8.3–8.4 ppm) .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-Ray Crystallography : Resolve ambiguities in regiochemistry. used monoclinic P21/c crystals to confirm bond angles and torsional strain .
Advanced: How can researchers optimize cross-coupling reactions (e.g., Sonogashira) for derivatives of this compound?
Answer:
- Catalyst System : Use Pd(PPh₃)₄ (5 mol%) with CuI (10 mol%) in a 1:1 dioxane/water mixture at 105°C. achieved 51% yield for a phenylacetylene coupling .
- Substrate Activation : Pre-functionalize the iodide with a boronic ester or alkyne.
- Troubleshooting : Low yields may stem from iodide leaching; add excess ligand (e.g., PPh₃) to stabilize the catalyst .
Advanced: What are the implications of steric hindrance from the tosyl group on downstream reactivity?
Answer:
The bulky tosyl group at N1 can:
- Limit Access to Electrophilic Sites : Reduce reactivity at the 2- and 4-positions of the pyrrolo[2,3-b]pyridine core.
- Influence Coupling Reactions : Steric effects may slow Suzuki-Miyaura couplings; switch to Buchwald-Hartwig conditions (e.g., XPhos Pd G3) for C–N bond formation .
Mitigation : Temporarily remove the tosyl group before functionalization, then re-protect post-reaction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
